2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine

Description

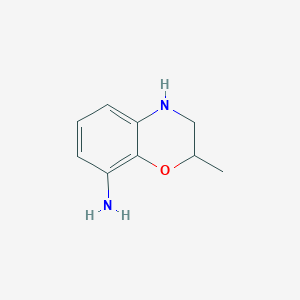

2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine (C₉H₁₂N₂O) is a bicyclic heterocyclic compound comprising a benzene ring fused to a 1,4-oxazine ring system. The methyl group at the 2-position and the amine substituent at the 8-position distinguish it from other benzoxazine derivatives. Its molecular weight is 164.20 g/mol, with a CAS registry number 704879-74-3 .

Synthetic routes often involve cyclization of substituted 2-aminophenols with alkylating agents, as described in the literature for related 3,4-dihydro-2H-1,4-benzoxazines . The compound’s stability under physiological conditions and its ability to interact with biological targets (e.g., neurotransmitter receptors or enzymes) make it a scaffold of interest for neuroprotective and anticancer agents .

Properties

CAS No. |

885268-73-5 |

|---|---|

Molecular Formula |

C9H12N2O |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine |

InChI |

InChI=1S/C9H12N2O/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-4,6,11H,5,10H2,1H3 |

InChI Key |

GIMBFAMNEOWZHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC2=CC=CC(=C2O1)N |

Origin of Product |

United States |

Preparation Methods

Cyclization via Carbamate Intermediate (Patent EP0968197B1)

A patented method involves the cyclization of amino alcohols using aryl or alkyl chloroformates, avoiding toxic reagents like phosgene. The process begins with the reaction of an amino alcohol (e.g., 2-aminophenol derivatives) with 4-nitrophenyl chloroformate in methyl tert-butyl ether (MTBE) or toluene under nitrogen at 25°C. The carbamate intermediate forms within 2–6 hours, followed by quenching with aqueous potassium hydroxide to induce cyclization.

Key Steps:

- Carbamate Formation:

- Amino alcohol + 4-nitrophenyl chloroformate → carbamate intermediate.

- Solvents: MTBE, toluene, or acetonitrile.

- Temperature: 20–25°C; pH maintained at 8.5–4.

- Cyclization:

- Quenching with aqueous KOH (pH ~11) triggers ring closure.

- Biphasic separation isolates the benzoxazine product in the organic phase.

Williamson Ether and Mannich Reaction (Molecules 2024, 29(1))

An alternative route employs Williamson ether synthesis followed by nitro reduction and Mannich cyclization. For example, 2-bromoacetophenone reacts with nitro-substituted precursors under basic conditions to form nitro intermediates. Catalytic hydrogenation (Pd/C) reduces the nitro group to an amine, enabling intramolecular cyclization via the Mannich reaction.

Key Steps:

- Williamson Ether Synthesis:

- 2-Bromoacetophenone + nitro-substituted phenol → nitro ether intermediate.

- Solvents: Dimethylformamide (DMF) or dimethylacetamide.

- Yield: 73–90%.

- Nitro Reduction and Cyclization:

Reaction Conditions and Optimization

Solvent and Temperature Effects

The cyclization method achieves higher yields (70–85%) under milder conditions compared to the Williamson-Mannich approach (23–50%), albeit with stricter pH control requirements.

Substituent Effects on Yield

Substituents on the aryl chloroformate or acetophenone precursor significantly impact efficiency:

- Electron-donating groups (e.g., –OCH₃) enhance cyclization rates and yields.

- Steric hindrance from ortho-substituents reduces reactivity, necessitating extended reaction times.

Analytical Characterization

Spectroscopic Data (Molecules 2024, 29(1))

| Compound | $$ ^1 \text{H NMR (DMSO-d}_6\text{)} $$ δ (ppm) | $$ ^{13} \text{C NMR} $$ δ (ppm) | HRMS ([M + Na]⁺) |

|---|---|---|---|

| 4a | 8.15–8.05 (m, 2H), 6.80 (d, J = 2.5 Hz, 1H) | 192.64, 167.14, 154.10 | 328.05918 |

| 11a | 7.48–7.37 (m, 2H), 5.85 (s, 2H) | 133.21, 131.58, 116.49 | 342.07105 |

These data confirm the formation of the benzoxazine ring and functional group integrity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoxazines .

Scientific Research Applications

2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine are influenced by substituent positions, heteroatom arrangements, and ring saturation. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Position and Bioactivity: The 8-amino group in 2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine is critical for neuroprotective activity, as seen in derivatives where 8-benzylamino substitution enhances safety indices (low cytotoxicity with potent activity) . In contrast, the 7-amino isomer (CAS 575474-01-0) lacks documented bioactivity, suggesting positional specificity in target engagement .

The 3-ketone derivative (8-amino-2H-1,4-benzoxazin-3(4H)-one) shows reduced neuroprotective efficacy compared to its alkyl-substituted counterparts, likely due to decreased lipophilicity .

Synthetic Accessibility: 2-Methyl derivatives are synthesized via regioselective alkylation of 2-aminophenols, whereas benzodioxepin analogs require multistep protocols involving dibromopropionates . Transition-metal-catalyzed methods for 3,4-dihydro-2H-1,4-oxazines remain underdeveloped compared to benzo-fused systems, limiting large-scale production .

Table 2: Pharmacokinetic and Toxicity Data

Biological Activity

2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine (CAS No. 885268-73-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzoxazine ring structure, which is known for its diverse pharmacological properties. In this article, we will explore the biological activity of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C9H12N2O |

| Molecular Weight | 164.20 g/mol |

| IUPAC Name | 2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine |

| CAS Number | 885268-73-5 |

Structural Characteristics

The compound consists of a benzoxazine ring fused with a benzene ring. The presence of nitrogen and oxygen in its structure contributes to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM across different strains .

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent . Its mechanism may involve the inhibition of specific enzymes associated with inflammatory pathways. For instance, it can bind to enzymes that modulate inflammation, thereby reducing the inflammatory response in biological systems.

Neuropharmacological Activity

A series of derivatives related to 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine were evaluated for their activity as serotonin receptor antagonists. Notably, modifications at the 2-position of the benzoxazine ring enhanced antagonistic activities against the serotonin 5HT3 receptor. The most potent derivative demonstrated a Ki value of 0.019 nM, indicating strong receptor affinity .

The biological activity of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory processes.

- Receptor Modulation : It acts on serotonin receptors, influencing neurotransmission and potentially providing therapeutic effects in mood disorders.

- Antimicrobial Action : By disrupting bacterial cell walls or inhibiting essential metabolic pathways in microbes.

Study on Antimicrobial Activity

In a comparative study involving various monomeric alkaloids, 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine was found to exhibit moderate antibacterial effects against strains such as E. coli and S. aureus. The results indicated that structural modifications could enhance its efficacy against resistant bacterial strains .

Neuropharmacological Evaluation

A comprehensive evaluation of derivatives based on this compound revealed that certain substitutions significantly increased their affinity for serotonin receptors. The introduction of bulky groups at specific positions led to improved receptor binding and prolonged antagonistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.